molecular formula C12H8BrFN2O2 B14076349 9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one

9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one

Cat. No.: B14076349
M. Wt: 311.11 g/mol
InChI Key: VXVXRPYNPXMRSH-UHFFFAOYSA-N
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Description

9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and various halogenated compounds. The key steps in the synthesis may involve:

    Halogenation: Introduction of bromine and fluorine atoms into the quinoline ring.

    Cyclization: Formation of the oxazine ring through intramolecular reactions.

    Methylation: Introduction of the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline: Shares the quinoline core but lacks the oxazine ring and bromine atom.

    4-Methylquinoline: Similar structure but lacks the halogen atoms and oxazine ring.

    Oxazinoquinolines: Compounds with similar oxazine and quinoline rings but different substituents.

Uniqueness

9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one is unique due to its specific combination of halogen atoms, methyl group, and oxazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H8BrFN2O2

Molecular Weight

311.11 g/mol

IUPAC Name

9-bromo-8-fluoro-4-methyl-[1,4]oxazino[3,2-c]quinolin-3-one

InChI

InChI=1S/C12H8BrFN2O2/c1-16-10-4-15-9-3-8(14)7(13)2-6(9)12(10)18-5-11(16)17/h2-4H,5H2,1H3

InChI Key

VXVXRPYNPXMRSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=NC3=CC(=C(C=C32)Br)F

Origin of Product

United States

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